H-Arg-Pro-pNA Trifluoroacetate can be sourced from specialized chemical suppliers and peptide synthesis companies. It falls under the classification of peptide derivatives and enzyme substrates, specifically designed for use in biochemical assays and research involving proteolytic enzymes.
The synthesis of H-Arg-Pro-pNA Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process includes:
The molecular structure of H-Arg-Pro-pNA Trifluoroacetate can be described by its constituent elements:
The structure features an arginine residue linked to proline, with a para-nitroanilide moiety that serves as a chromogenic indicator in enzymatic reactions.
H-Arg-Pro-pNA Trifluoroacetate is primarily utilized in enzyme assays where it acts as a substrate for proteases. The cleavage of the peptide bond by an enzyme releases para-nitroaniline, which can be quantified spectrophotometrically due to its absorbance at specific wavelengths (usually around 405 nm). This reaction allows researchers to measure enzymatic activity quantitatively.
The mechanism of action involves the interaction between H-Arg-Pro-pNA Trifluoroacetate and specific proteolytic enzymes. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond between arginine and proline, leading to the release of para-nitroaniline. This release is indicative of enzymatic activity; thus, it serves as a reliable method for studying enzyme kinetics and inhibition.
H-Arg-Pro-pNA Trifluoroacetate finds extensive use in scientific research, particularly in:
The para-nitroaniline (pNA) moiety serves as the chromogenic reporter in this substrate. In its intact form, H-Arg-Pro-pNA exhibits minimal absorbance in the visible spectrum. Upon proteolytic cleavage between the Pro-pNA bond, the pNA group is liberated, producing a distinct yellow color measurable at 405–410 nm. This property allows real-time, continuous monitoring of enzyme kinetics without secondary detection reagents. The substrate is particularly valuable for studying proline-specific proteases like prolyl endopeptidase (PEP) and certain aminopeptidases, which exhibit restricted substrate preferences due to the conformational constraints imposed by proline’s cyclic structure. Applications extend to:
Prolyl endopeptidases (PEPs) represent a specialized class of serine proteases characterized by a unique β-propeller domain that regulates substrate access to the catalytic site. H-Arg-Pro-pNA serves as a model short peptide substrate for kinetic analysis of these enzymes. Key mechanistic insights derived from kinetic studies include:
Table 1: Kinetic Parameters of Myxococcus xanthus Prolyl Endopeptidase with H-Arg-Pro-pNA
Parameter | Value | Significance |
---|---|---|
K~M~ | 85 ± 12 µM | Moderate substrate affinity |
k~cat~ | 15 ± 2 s⁻¹ | Turnover rate |
k~cat~/K~M~ | 1.76 × 10⁵ M⁻¹s⁻¹ | Catalytic efficiency; comparable to natural oligopeptides |
pH Optimum | 7.0–8.5 | Reflects physiological conditions |
The stringent selectivity of PEPs for cleaving after proline residues is exemplified by H-Arg-Pro-pNA interactions. Structural and biochemical analyses reveal:
Table 2: Cleavage Efficiency of H-Arg-Pro-pNA by Proline-Specific vs. Non-Specific Proteases
Protease Class | Enzyme Example | Relative Activity (%) | Inference |
---|---|---|---|
Prolyl Endopeptidase | M. xanthus PEP | 100 ± 8 | Primary substrate |
Prolyl Oligopeptidase | Porcine brain PEP | 92 ± 6 | Conserved catalytic mechanism |
Trypsin-like | Bovine trypsin | < 1 | Requires basic P1 residue (Lys/Arg) |
Chymotrypsin-like | α-Chymotrypsin | < 1 | Requires hydrophobic P1 residue (Phe/Tyr) |
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